2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
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Overview
Description
2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step may involve sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.
Esterification: The final step involves esterification to introduce the 2-methoxyethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to thiol or sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 2-methyl-5-(thiophen-2-ylamino)-1-benzofuran-3-carboxylate: Lacks the sulfonyl group.
2-Methoxyethyl 2-methyl-5-(phenylsulfonylamino)-1-benzofuran-3-carboxylate: Contains a phenyl group instead of a thiophene group.
Uniqueness
The presence of the thiophene sulfonyl group in 2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate may confer unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets.
Properties
Molecular Formula |
C17H17NO6S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H17NO6S2/c1-11-16(17(19)23-8-7-22-2)13-10-12(5-6-14(13)24-11)18-26(20,21)15-4-3-9-25-15/h3-6,9-10,18H,7-8H2,1-2H3 |
InChI Key |
OUTFDANNMSSINM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCCOC |
Origin of Product |
United States |
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